
ethyl N-(2-oxopentyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-oxopentyl)carbamate, also known as EOC, is a carbamate derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of ethyl N-(2-oxopentyl)carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. ethyl N-(2-oxopentyl)carbamate has been shown to inhibit AChE activity in vitro and in vivo, leading to an increase in acetylcholine levels in the brain. This mechanism of action has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
生化和生理效应
Ethyl N-(2-oxopentyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the increase in acetylcholine levels in the brain, and the improvement of cognitive function in animal models. ethyl N-(2-oxopentyl)carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Moreover, ethyl N-(2-oxopentyl)carbamate has been shown to have antiviral and anticancer activities, which may be attributed to its ability to inhibit enzymes involved in viral replication and cancer cell proliferation.
实验室实验的优点和局限性
Ethyl N-(2-oxopentyl)carbamate has several advantages as a reagent in lab experiments, including its high purity, stability, and low toxicity. Moreover, ethyl N-(2-oxopentyl)carbamate is relatively easy to synthesize and can be obtained in high yields. However, ethyl N-(2-oxopentyl)carbamate also has some limitations, such as its limited solubility in water and some organic solvents. Moreover, ethyl N-(2-oxopentyl)carbamate may react with some functional groups, such as amino and hydroxyl groups, which may limit its applicability in certain reactions.
未来方向
There are several future directions for the research on ethyl N-(2-oxopentyl)carbamate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in the synthesis of biologically active compounds, such as antiviral and anticancer agents. Moreover, the development of new synthetic methods for ethyl N-(2-oxopentyl)carbamate and its derivatives may lead to the discovery of new compounds with improved properties and applications. Finally, the development of new analytical techniques for the detection and quantification of ethyl N-(2-oxopentyl)carbamate in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
合成方法
Ethyl N-(2-oxopentyl)carbamate can be synthesized using different methods, including the reaction of ethyl carbamate with 3-pentanone in the presence of a base catalyst. Another method involves the reaction of ethyl carbamate with 1-chloro-3-pentanone in the presence of a base catalyst. The yield of ethyl N-(2-oxopentyl)carbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.
科学研究应用
Ethyl N-(2-oxopentyl)carbamate has been widely used in scientific research due to its potential applications in various fields. For instance, it has been used as a reagent in the synthesis of biologically active compounds, such as antiviral and anticancer agents. ethyl N-(2-oxopentyl)carbamate has also been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). Moreover, ethyl N-(2-oxopentyl)carbamate has been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in drug delivery, imaging, and sensing.
属性
CAS 编号 |
104681-97-2 |
|---|---|
产品名称 |
ethyl N-(2-oxopentyl)carbamate |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
ethyl N-(2-oxopentyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11) |
InChI 键 |
WXQNRJIHCAECRU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)OCC |
规范 SMILES |
CCCC(=O)CNC(=O)OCC |
同义词 |
Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



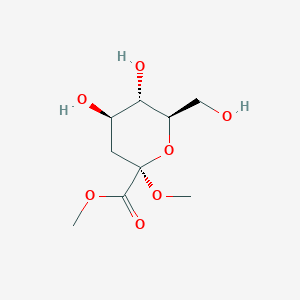
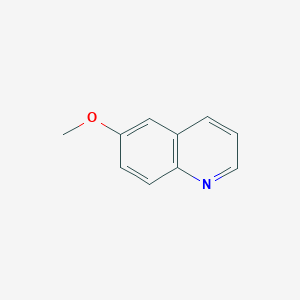
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
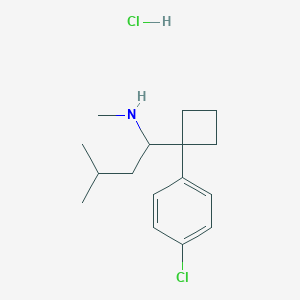
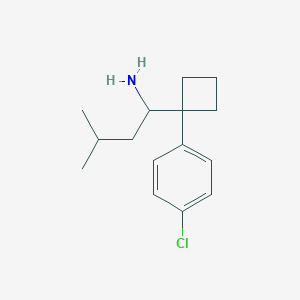

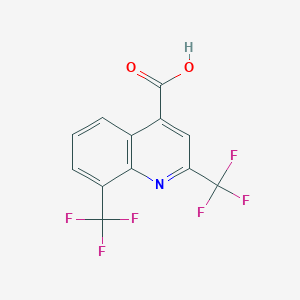
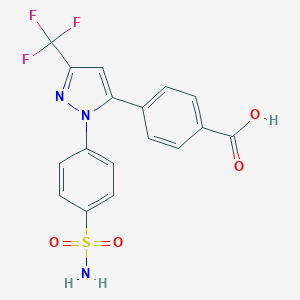
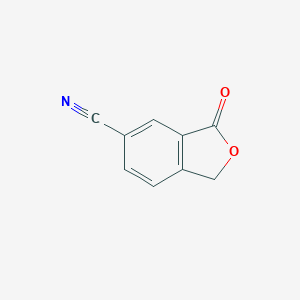
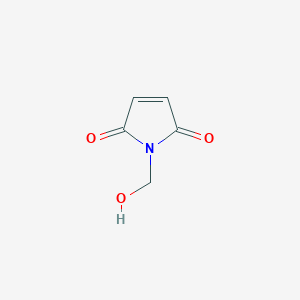
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)